

# Spectroscopic Profile of Vanillin-13C: A Technical Guide

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## Compound of Interest

Compound Name: Vanillin-13C

Cat. No.: B030214

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Vanillin-13C**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and standardized experimental protocols for the characterization of this isotopically labeled compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Vanillin-13C**. The data presented here is based on analyses in deuterated chloroform ( $\text{CDCl}_3$ ) and acetone- $\text{d}_6$ . The numbering of atoms for spectral assignment is as follows:

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Vanillin in  $\text{CDCl}_3$  (500 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.83	s	1H	H-7 (Aldehyde)
7.44	dd, J=8.2, 1.9 Hz	1H	H-6
7.42	d, J=1.9 Hz	1H	H-2
7.04	d, J=8.2 Hz	1H	H-5
6.13	s	1H	OH
3.97	s	3H	OCH <sub>3</sub>

Reference: University of Utah, Department of Chemistry[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Vanillin in CDCl<sub>3</sub> (125 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
191.1	C-7 (Aldehyde)
151.8	C-4
147.2	C-3
130.0	C-1
127.5	C-6
114.4	C-5
108.8	C-2
56.1	OCH <sub>3</sub>

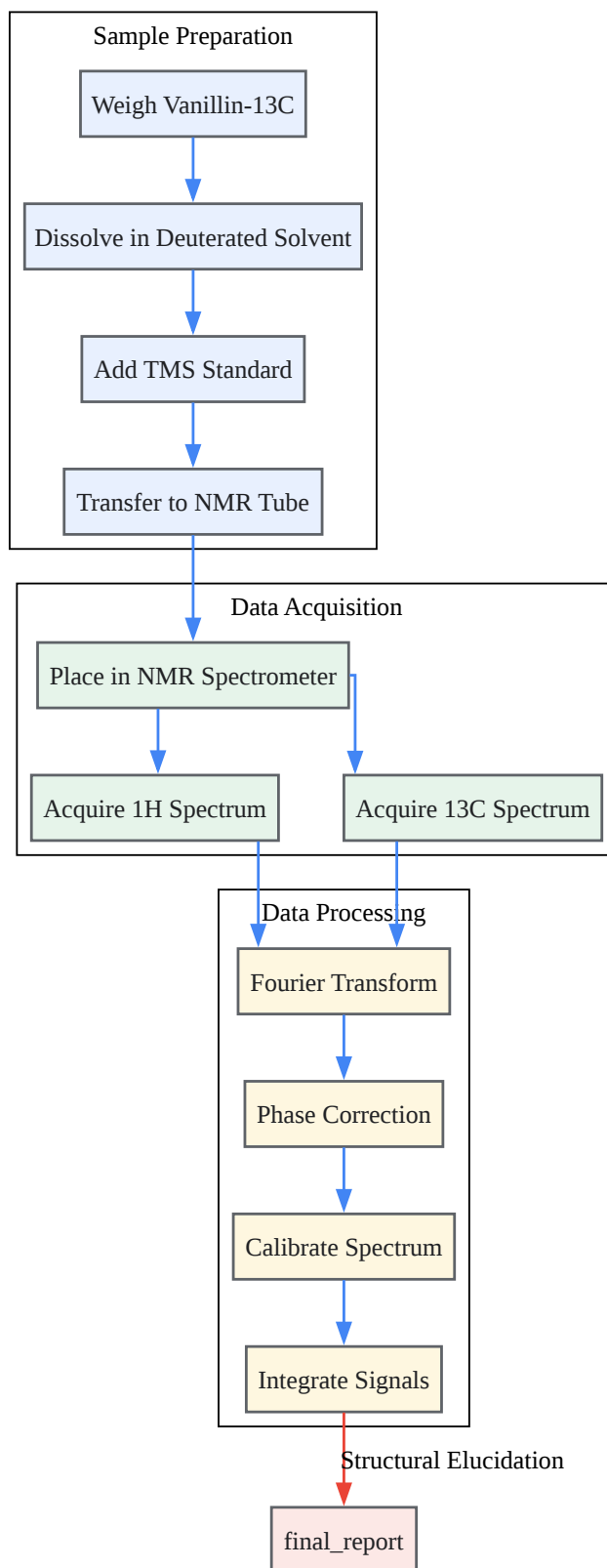
Note: In a **Vanillin-<sup>13</sup>C** sample, one of these signals will exhibit splitting due to <sup>13</sup>C-<sup>13</sup>C coupling if adjacent to another <sup>13</sup>C, or will be significantly enhanced in intensity if it is the site of enrichment.[1]

## Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **Vanillin-13C** is as follows:

- Sample Preparation:
  - Accurately weigh 5-20 mg of **Vanillin-13C**.
  - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ).<sup>[2]</sup>
  - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).<sup>[2]</sup>
  - For quantitative  $^{13}\text{C}$  NMR, the addition of a relaxation agent like chromium(III) acetylacetonate ( $\text{Cr}(\text{acac})_3$ ) is recommended to ensure accurate signal integration.
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
  - For  $^1\text{H}$  NMR: Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom. Ensure a sufficient relaxation delay to allow for full magnetization recovery, especially for quaternary carbons and the carbonyl carbon.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the spectrum to obtain pure absorption lineshapes.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the signals to determine the relative number of nuclei.

## Visualization: NMR Experimental Workflow



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*NMR Experimental Workflow from Sample Preparation to Data Analysis.*

## Mass Spectrometry (MS)

Mass spectrometry of **Vanillin-13C** is crucial for confirming its molecular weight and investigating its fragmentation patterns. For a singly <sup>13</sup>C-labeled vanillin, the molecular weight will be 153.15 g/mol .

## Data Presentation

Table 3: Electron Ionization (EI) Mass Spectrometry Data for Vanillin

m/z	Relative Intensity	Assignment
153	Variable	[M+H] <sup>+</sup> (for Vanillin- <sup>13</sup> C)
152	High	[M] <sup>+</sup> (for unlabeled Vanillin)
151	High	[M-H] <sup>+</sup>
137	High	[M-CH <sub>3</sub> ] <sup>+</sup>
124	Moderate	[M-CO] <sup>+</sup>
109	Moderate	[M-CH <sub>3</sub> -CO] <sup>+</sup>
81	High	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

Note: The molecular ion peak for **Vanillin-13C** will be at m/z 153. The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.[\[3\]](#)[\[4\]](#)

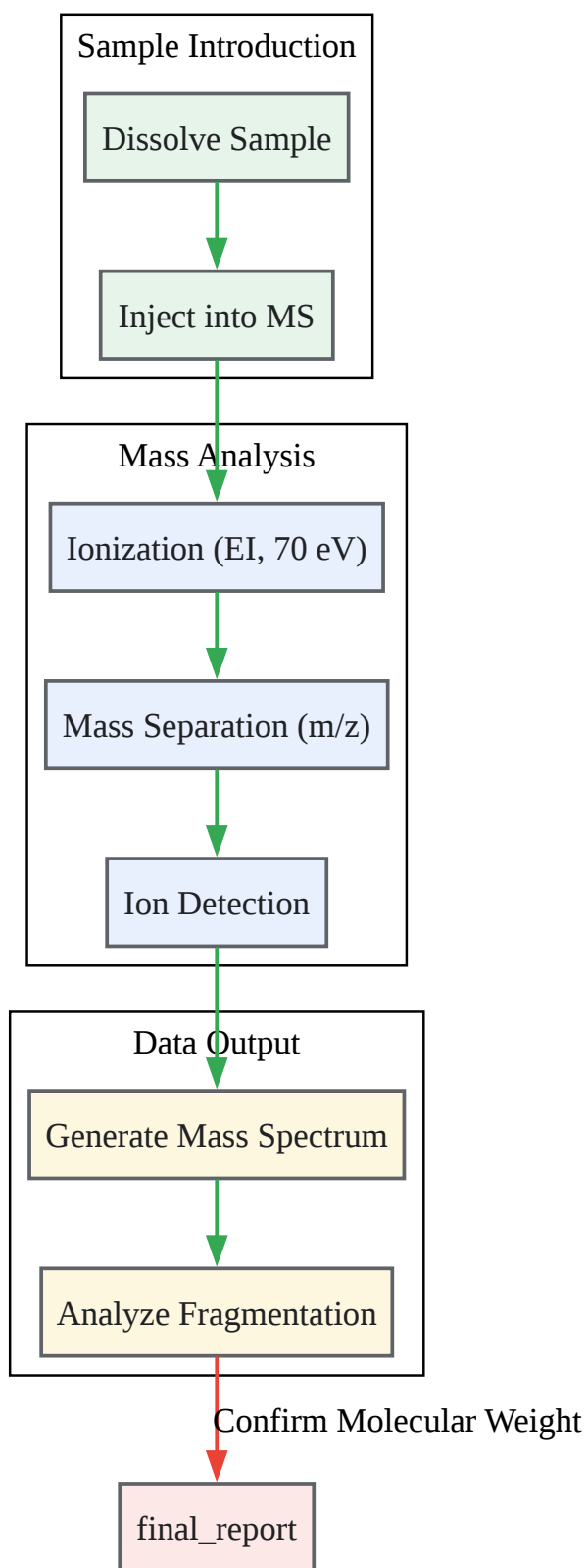
## Experimental Protocol: Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of **Vanillin-13C** is as follows:

- Sample Introduction:
  - Dissolve a small amount of **Vanillin-13C** in a volatile solvent (e.g., methanol, dichloromethane).

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
  - Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.
- Mass Analysis:
  - The generated ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - An electron multiplier or similar detector records the abundance of each ion.

## Visualization: Mass Spectrometry Experimental Workflow



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*Mass Spectrometry Workflow from Sample Introduction to Spectral Analysis.*

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Vanillin-13C**. The positions of the vibrational bands are not expected to shift significantly due to the  $^{13}\text{C}$  labeling.

### Data Presentation

Table 4: Key IR Absorption Bands for Vanillin

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
3200-3400	Broad, Strong	O-H stretch (phenolic)
3000-3100	Medium	C-H stretch (aromatic)
2850-2960	Medium	C-H stretch (aldehyde & methoxy)
1665	Strong	C=O stretch (aldehyde)
1585, 1510	Strong	C=C stretch (aromatic ring)
1265	Strong	C-O stretch (aryl ether)
1155	Strong	C-O stretch (phenolic)

Reference: ChemRxiv[5]

### Experimental Protocol: IR Spectroscopy

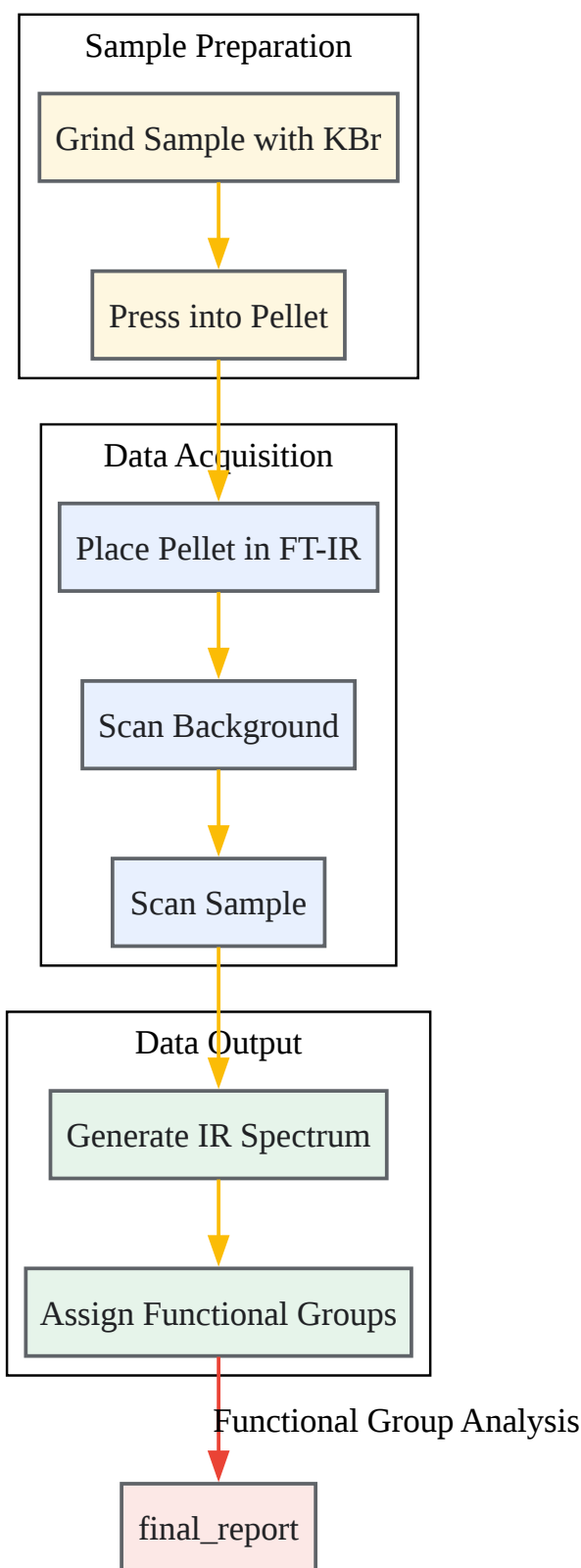
A typical protocol for acquiring an IR spectrum of solid **Vanillin-13C** is:

- Sample Preparation (KBr Pellet):
  - Grind a small amount (1-2 mg) of **Vanillin-13C** with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:



- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualization: IR Spectroscopy Experimental Workflow



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*IR Spectroscopy Workflow from Sample Preparation to Spectral Interpretation.*

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